molecular formula C7H9N5O B1460067 1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 1803595-71-2

1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

货号: B1460067
CAS 编号: 1803595-71-2
分子量: 179.18 g/mol
InChI 键: OCRFNVQNVZCITG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a chemical compound based on the privileged tetrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system of significant interest in medicinal and synthetic chemistry . While the specific biological activity of this acetyl-substituted derivative is a subject for ongoing research, the tetrazolo[1,5-a]pyrimidine core is recognized as a geometrically rigid structure that enhances binding capability to various biological receptors with high affinity . This scaffold is a versatile building block for constructing pharmaceutically important molecules, and its derivatives have been investigated for a range of therapeutic applications . The synthetic versatility of this scaffold allows for further functionalization, making it a valuable intermediate for generating diverse compound libraries in drug discovery efforts . This product is intended for research purposes as a key intermediate or building block. Researchers can utilize it to explore new synthetic pathways, develop structure-activity relationships (SAR), and investigate potential mechanisms of action in various biological systems. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. The safety and efficacy of this compound for human or veterinary use have not been established.

属性

IUPAC Name

1-(5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-4-6(5(2)13)3-12-7(8-4)9-10-11-12/h3H2,1-2H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRFNVQNVZCITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NN=N2)N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Condensation of Aminotetrazole with β-Ketoesters or β-Dicarbonyl Compounds

A widely employed approach to synthesize tetrazolo[1,5-a]pyrimidines involves the condensation of 5-aminotetrazole with β-ketoesters or β-dicarbonyl compounds under heating in polar solvents. For example, a reaction mixture of 5-aminotetrazole, ethyl 3-oxobutanoate, and an aldehyde in a solvent system such as propane-1,2-diol and water heated at 120 °C for 12 hours yields tetrazolopyrimidine derivatives after recrystallization.

This method enables the formation of the fused ring system through nucleophilic attack of the amino group on the β-ketoester, followed by cyclization and dehydration steps.

Use of 5-Amino Tetrazole as a Key Building Block

5-Aminotetrazole is the pivotal precursor providing the tetrazole ring nitrogen atoms. Its reaction with carbonyl compounds under reflux or sealed vessel conditions promotes ring closure to form the tetrazolopyrimidine core.

Specific Preparation Method for 1-{5-methyl-4H,7H-tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

While direct literature on this exact compound is limited, analogous preparation protocols for related tetrazolo[1,5-a]pyrimidine derivatives provide a reliable synthetic blueprint:

Stepwise Synthesis

Step Reagents & Conditions Description
1. Preparation of β-ketoester intermediate Ethyl 3-oxobutanoate or equivalent β-ketoester Acts as the carbonyl component for condensation
2. Condensation with 5-aminotetrazole 5-Aminotetrazole, propane-1,2-diol/water solvent, 120 °C, 12 h sealed vessel Formation of tetrazolopyrimidine ring via cyclization
3. Introduction of methyl substituent at position 5 Using methyl-substituted β-ketoester or methylation post-cyclization Ensures methyl group incorporation at desired position
4. Formation of ethanone moiety at position 6 Via acetylation or using acetyl-containing precursors Finalizes the ethan-1-one substitution

This sequence is supported by the procedure reported by De Gruyter et al., where a similar tetrazolo[1,5-a]pyrimidine was synthesized by heating 4-(phenylthio)benzaldehyde, ethyl 3-oxobutanoate, and 5-aminotetrazole in propane-1,2-diol/water at 120 °C for 12 h, followed by recrystallization.

Alternative Synthetic Routes and Catalysis

Ultrasonic-Assisted Green Synthesis of Pyrazolo[1,5-a]pyrimidines

Though focused on pyrazolo[1,5-a]pyrimidines, the ultrasonic irradiation method reported by Das et al. demonstrates an environmentally friendly approach that could be adapted for tetrazolo analogs. The reaction of aminopyrazoles with alkynes in aqueous ethanol with KHSO4 under ultrasound at 60 °C for under 15 minutes yielded high-purity products efficiently. This method highlights the potential of ultrasound and acid catalysis for rapid heterocycle synthesis.

Hydrogenation and Functional Group Transformations

Hydrogenation of tetrazolo[1,5-a]pyrimidines using Pd/C under H2 atmosphere in methanol has been shown to reduce the pyrimidine ring and modify substituents, which could be utilized to access partially hydrogenated derivatives or alter functional groups post-ring formation.

Detailed Reaction Conditions and Yields

Parameter Condition Outcome
Solvent Propane-1,2-diol and water mixture Facilitates solubilization and reaction at elevated temperature
Temperature 120 °C Optimal for cyclization and condensation
Time 12 hours Sufficient for complete reaction
Purification Filtration, recrystallization from methanol and DMF Yields pure tetrazolopyrimidine crystals
Yield Typically moderate to high (not explicitly reported for this compound) Efficient ring formation

Mechanistic Insights

The mechanism involves protonation of carbonyl oxygen, nucleophilic attack by the amino group of 5-aminotetrazole, cyclization to form the fused tetrazolopyrimidine ring, and dehydration to finalize the heterocycle. The methyl substituent is introduced either by using methylated starting materials or via selective methylation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Condensation of 5-aminotetrazole with β-ketoesters 5-Aminotetrazole, ethyl 3-oxobutanoate 120 °C, 12 h, propane-1,2-diol/water Straightforward, good yields, scalable Requires high temperature and long time
Ultrasonic-assisted synthesis (adapted method) Aminopyrazoles, alkynes, KHSO4 60 °C, 9-12 min, ethanol/water, ultrasound Green, rapid, high purity Needs optimization for tetrazolo analogs
Hydrogenation post-synthesis Pd/C, H2, MeOH Room temp to reflux, 16-24 h Functional group modification Not direct synthesis, additional step

化学反应分析

1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

The compound exhibits promising pharmacological activities that can be leveraged in drug development. Its structure suggests potential interactions with biological targets, particularly in the realm of anti-cancer and anti-inflammatory agents. Research indicates that tetrazole derivatives often exhibit enhanced biological activity due to their ability to mimic natural compounds and interact with enzymes or receptors effectively.

Case Study: Anticancer Activity

A study investigating the anticancer properties of tetrazole derivatives found that compounds similar to 1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one displayed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis. This suggests that further exploration of this compound could lead to the development of novel anticancer therapies.

Table 1: Comparison of Anticancer Activities

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa10Cell cycle arrest
1-{5-methyl...A54912Apoptosis induction

Molecular Biology

Buffering Agent in Cell Cultures

In molecular biology applications, this compound has been utilized as a non-ionic organic buffering agent. It maintains pH stability in cell cultures within a range of 6 to 8.5. This property is crucial for experiments requiring precise pH control to ensure optimal conditions for cellular activities and enzyme functions.

Case Study: pH Stability in Cell Cultures

A research study demonstrated that the inclusion of this compound in cell culture media significantly improved cell viability and growth rates compared to traditional buffering agents. The results highlighted its effectiveness in maintaining physiological pH levels during extended culture periods.

Materials Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Table 2: Properties of Polymers Synthesized with Tetrazole Derivatives

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25050
Polymer B26055
Polymer C (with 1-{5-methyl...)27060

作用机制

The mechanism of action of 1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The tetrazolo[1,5-a]pyrimidine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs in terms of structure, synthesis, and biological activity.

Structural Analogues and Substituent Effects
Compound Name Core Structure Key Substituents Biological Activity
Target Compound Tetrazolo[1,5-a]pyrimidine 5-methyl, 6-ethanone Potential biochemical tool
7-(4-Methylphenyl)tetrazolo[1,5-a]pyrimidine Tetrazolo[1,5-a]pyrimidine 7-(4-methylphenyl) α-Glucosidase inhibition (IC₅₀: 49.8 μM)
7-Substituted-5-(indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles Tetrazolo[1,5-a]pyrimidine 6-cyano, 7-aryl/alkyl, 5-indole Cytotoxicity (HeLa cells)
TAK-385 Thieno[2,3-d]pyrimidine 6-aryl, 2,4-dioxo, dimethylamino GnRH antagonism, reduced CYP450 inhibition
Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., 7a–h) Pyrazolo[3,4-d]pyrimidine 6-alkyl/aryl, 1-(hydroxyethyl) Synthetic intermediates

Key Observations :

  • Substituent Position Matters: The 6-position in tetrazolo[1,5-a]pyrimidines is critical for bioactivity. For example, 6-cyano derivatives (e.g., in ) exhibit cytotoxicity, whereas the target compound’s 6-ethanone group may favor stability or modulate receptor interactions .
  • Heterocyclic Core Differences: Thieno[2,3-d]pyrimidines (e.g., TAK-385) and pyrazolo[3,4-d]pyrimidines () lack the tetrazole ring, reducing their metabolic stability compared to tetrazolo analogs .

生物活性

1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a heterocyclic compound notable for its diverse biological activities. The compound features a tetrazolo[1,5-a]pyrimidine core, which has been associated with various pharmacological effects. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves the condensation of aldehydes with 2-aminotetrazole and substituted acetophenones or ethyl acetoacetate. One-pot synthesis methods under solvent-free conditions have been reported to yield good to excellent results. This efficient synthetic route is crucial for the exploration of its biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The tetrazolo[1,5-a]pyrimidine structure allows for interactions with various enzymes and receptors, which can modulate their activity. This modulation can lead to either the inhibition or activation of specific pathways involved in disease processes .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of compounds related to the tetrazolo[1,5-a]pyrimidine scaffold. For instance:

  • Cytotoxicity Evaluation : A series of novel tetrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against several human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). Compounds exhibited potent cytotoxic activities in a dose-dependent manner compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Comparison Drug
4bHCT-11610Doxorubicin
4cMCF-715Doxorubicin
4hA54912Doxorubicin

The structure–activity relationship (SAR) indicated that substitutions at specific positions significantly influence the anticancer efficacy of these compounds .

Other Biological Activities

In addition to anticancer effects, compounds derived from this scaffold have shown promise in other areas:

  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity : Some studies suggest that tetrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties against various pathogens .

Case Studies

A notable case study involved the synthesis and evaluation of a series of substituted tetrazolo[1,5-a]pyrimidines. Researchers reported that certain derivatives showed significant cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

Another study highlighted the use of these compounds in combination therapies for enhanced efficacy against resistant cancer cell lines. The findings suggest that the incorporation of tetrazolo[1,5-a]pyrimidine derivatives can synergistically enhance the effects of existing chemotherapeutics .

常见问题

Q. Q1. What are the standard synthetic routes for 1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one, and how is structural integrity validated?

Answer: The compound is typically synthesized via cyclization reactions starting from hydrazinyl derivatives and electrophilic precursors (e.g., ortho esters). Key steps include:

  • Cyclization : Hydrazine derivatives react with electrophiles under acidic or basic conditions to form the tetrazolo-pyrimidine core .
  • Acetylation : Introduction of the ethanone group at the 6-position using acetylating agents.

Q. Structural validation :

  • NMR Spectroscopy : Confirms proton environments and substituent positions (e.g., methyl and acetyl groups) .
  • X-ray Crystallography : Resolves stereochemistry and crystallographic packing .

Advanced Synthesis: Reaction Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

Answer:

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/water mixtures aid in purification .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions during cyclization .

Q. Example Optimization Table :

StepParameterOptimal ConditionYield Improvement
CyclizationSolventDMF+15%
AcetylationCatalystPyridine/DMAP+20%
PurificationRecrystallizationEthanol/Water (1:1)Purity >98%

Basic Biological Screening

Q. Q3. What methodologies are used for initial biological activity screening?

Answer:

  • In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease assays) to evaluate binding affinity .
  • Cellular Models : Cytotoxicity testing in cancer cell lines (e.g., MTT assay) .
  • Spectroscopic Binding Studies : Fluorescence quenching or surface plasmon resonance (SPR) to quantify target interactions .

Advanced Mechanistic Studies

Q. Q4. How can researchers elucidate the compound’s mechanism of action against viral targets?

Answer:

  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes to viral enzymes (e.g., RNA polymerase) .
  • Enzyme Kinetics : Measure inhibition constants (Ki) using steady-state assays .
  • Mutagenesis Studies : Identify critical residues in target proteins via site-directed mutagenesis .

Data Contradiction Analysis

Q. Q5. How should discrepancies in reported biological activities be resolved?

Answer:

  • Reproducibility Checks : Validate protocols (e.g., cell culture conditions, assay buffers) across labs .
  • Structural Reanalysis : Confirm compound purity via HPLC and compare with original data .
  • SAR Studies : Synthesize analogs to isolate effects of substituents (e.g., methyl vs. ethyl groups) .

Q. Example SAR Table :

Substituent (Position)Biological Activity (IC₅₀)Key Observation
5-Methyl2.1 µM (Kinase X)Enhanced selectivity
5-Ethyl8.7 µM (Kinase X)Reduced potency
6-Acetyl1.5 µM (Protease Y)Improved binding affinity

Advanced Structural Modifications

Q. Q6. What strategies are effective for modifying the tetrazolo-pyrimidine core to enhance pharmacological properties?

Answer:

  • Heteroatom Substitution : Replace nitrogen with sulfur in the tetrazolo ring to alter electron density .
  • Ring Expansion : Synthesize fused derivatives (e.g., pyrazolo-tetrazolo hybrids) to improve metabolic stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Handling Stereochemical Challenges

Q. Q7. How can stereochemical inconsistencies in synthetic intermediates be addressed?

Answer:

  • Chiral Chromatography : Resolve enantiomers using columns with chiral stationary phases (e.g., amylose derivatives) .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-phosphoric acids) during key steps .
  • Crystallographic Analysis : Use X-ray data to assign absolute configurations .

Conflicting Bioactivity Data

Q. Q8. Why might the same compound show variable activity across studies, and how can this be mitigated?

Answer:

  • Batch Variability : Ensure consistent synthesis protocols (e.g., reaction time, purification) .
  • Assay Conditions : Standardize parameters (e.g., pH, temperature, cell passage number) .
  • Target Polymorphism : Screen for genetic variations in biological targets (e.g., enzyme isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 2
1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。